molecular formula C17H18O6 B6339534 ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate CAS No. 365542-95-6

ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate

Cat. No.: B6339534
CAS No.: 365542-95-6
M. Wt: 318.32 g/mol
InChI Key: KBMZFZTZHDZAGM-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate is an organic compound with the molecular formula C12H14O5. It is known for its role as a catalyst in organic synthesis, particularly in the condensation reactions of aromatic quinones with phenylacetones .

Chemical Reactions Analysis

Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce alcohols or alkanes .

Mechanism of Action

Biological Activity

Ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate, a phenolic compound, has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, including its antioxidant, antimicrobial, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following structure:

  • Molecular Formula : C15H16O5
  • Molecular Weight : 272.29 g/mol

This compound features a benzoate core with two hydroxy groups at positions 4 and 6, and an ethyl side chain attached to a dihydroxyphenyl moiety.

Antioxidant Activity

Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. Studies have shown that this compound exhibits significant antioxidant activity.

Table 1: Antioxidant Activity Comparison

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound30 ± 1.525 ± 1.0
Ascorbic Acid10 ± 0.515 ± 0.7
Gallic Acid20 ± 1.022 ± 1.2

The results indicate that the compound's DPPH and ABTS radical scavenging activities are comparable to those of known antioxidants like ascorbic acid and gallic acid .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. It has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus50
Escherichia coli75
Pseudomonas aeruginosa100

The compound's effectiveness against these pathogens suggests potential applications in developing antimicrobial agents .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cell lines.

Case Study: Breast Cancer Cell Line

In a study assessing the effects on MCF-7 breast cancer cells, treatment with the compound resulted in:

  • Cell Viability Reduction : Decreased by approximately 60% at a concentration of 50 µg/mL after 48 hours.
  • Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms that warrant further investigation .

Properties

IUPAC Name

ethyl 2-[2-(3,5-dihydroxyphenyl)ethyl]-4,6-dihydroxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-2-23-17(22)16-11(7-14(20)9-15(16)21)4-3-10-5-12(18)8-13(19)6-10/h5-9,18-21H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMZFZTZHDZAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)CCC2=CC(=CC(=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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